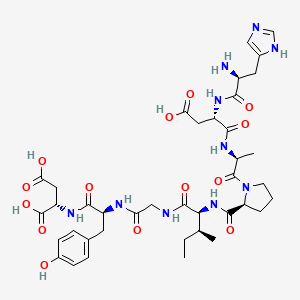
PKCepsilon (85-92)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PKCepsilon (85-92) is a peptide derived from the protein kinase C epsilon isoform. Protein kinase C epsilon is a member of the protein kinase C family, which are serine/threonine kinases involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis . PKCepsilon (85-92) specifically refers to a sequence of amino acids within the protein kinase C epsilon isoform that has been identified for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PKCepsilon (85-92) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of PKCepsilon (85-92) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process and ensure high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Análisis De Reacciones Químicas
Types of Reactions
PKCepsilon (85-92) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues within the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions are typically modified peptides with altered chemical or biological properties. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide .
Aplicaciones Científicas De Investigación
PKCepsilon (85-92) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying protein kinase C epsilon activity and interactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic target for diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
PKCepsilon (85-92) exerts its effects by interacting with specific molecular targets and pathways. It binds to receptors for activated C-kinase (RACK) proteins, which anchor protein kinase C epsilon in close proximity to its substrates. This interaction facilitates the phosphorylation of target proteins, leading to the activation or inhibition of downstream signaling pathways. The specific pathways involved can vary depending on the cellular context and the presence of other signaling molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Protein kinase C alpha (PKC alpha)
- Protein kinase C beta (PKC beta)
- Protein kinase C delta (PKC delta)
- Protein kinase C theta (PKC theta)
Uniqueness
PKCepsilon (85-92) is unique in its specific sequence and biological activity. Unlike other protein kinase C isoforms, protein kinase C epsilon has distinct regulatory domains and substrate specificities. This uniqueness makes PKCepsilon (85-92) a valuable tool for studying the specific functions of protein kinase C epsilon in various cellular processes .
Propiedades
Fórmula molecular |
C39H54N10O14 |
|---|---|
Peso molecular |
886.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C39H54N10O14/c1-4-19(2)32(37(60)42-17-29(51)45-25(12-21-7-9-23(50)10-8-21)35(58)47-27(39(62)63)15-31(54)55)48-36(59)28-6-5-11-49(28)38(61)20(3)44-34(57)26(14-30(52)53)46-33(56)24(40)13-22-16-41-18-43-22/h7-10,16,18-20,24-28,32,50H,4-6,11-15,17,40H2,1-3H3,(H,41,43)(H,42,60)(H,44,57)(H,45,51)(H,46,56)(H,47,58)(H,48,59)(H,52,53)(H,54,55)(H,62,63)/t19-,20-,24-,25-,26-,27-,28-,32-/m0/s1 |
Clave InChI |
WPFQCXKTYZFFFT-IEKWHWCOSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















